molecular formula C23H30FN3O B10885303 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

Cat. No.: B10885303
M. Wt: 383.5 g/mol
InChI Key: CKPAMEGJQSRLMK-UHFFFAOYSA-N
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Description

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a piperidine ring, which is further connected to a methoxyphenyl-substituted piperazine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

  • Formation of 4-Fluorobenzylpiperidine: : This step involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures.

  • Coupling with 2-Methoxyphenylpiperazine: : The intermediate 4-fluorobenzylpiperidine is then reacted with 2-methoxyphenylpiperazine. This coupling reaction can be facilitated by using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques like recrystallization, chromatography, and distillation are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where the fluorine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium methoxide, ammonia, or thiourea in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as binding to specific receptors or enzymes.

    Medicine: Explored for its potential therapeutic effects, including its role as a ligand for certain neurotransmitter receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to serotonin or dopamine receptors, affecting neurotransmission and potentially leading to therapeutic effects in conditions like depression or schizophrenia.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorobenzyl)piperazine: Shares the fluorobenzyl group but lacks the methoxyphenyl substitution.

    1-(2-Methoxyphenyl)piperazine: Contains the methoxyphenyl group but lacks the fluorobenzyl substitution.

    4-Fluorobenzylpiperidine: Contains the fluorobenzyl group attached to a piperidine ring but lacks the piperazine moiety.

Uniqueness

1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine is unique due to the combination of both fluorobenzyl and methoxyphenyl groups attached to a piperidine-piperazine scaffold. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H30FN3O

Molecular Weight

383.5 g/mol

IUPAC Name

1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3

InChI Key

CKPAMEGJQSRLMK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)F

Origin of Product

United States

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